4-Iodo-3-methylaniline
Overview
Description
4-Iodo-3-methylaniline is an organic compound with the molecular formula C7H8IN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an iodine atom at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
4-Iodo-3-methylaniline is a chemical compound used in the synthesis of various pharmaceutical intermediates It’s known to be used in the synthesis of birb 796 , a promising agent for the treatment of inflammatory diseases . Therefore, it can be inferred that the targets of this compound would be related to the biological targets of the compounds it helps synthesize.
Mode of Action
It’s known that this compound can undergo reaction with paraformaldehyde to give the corresponding dihalo-substituted analogs of troger’s base . This suggests that the compound may interact with its targets through a mechanism involving halogen bonding or electrophilic aromatic substitution, common reactions involving halogenated anilines.
Biochemical Pathways
Given its use in the synthesis of birb 796 , it’s plausible that it may indirectly influence pathways related to inflammation and immune response.
Result of Action
As a precursor in the synthesis of birb 796 , its indirect effects could include the modulation of inflammatory responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-3-methylaniline can be synthesized through several methods. One common approach involves the nitration of 3-methylaniline to form 4-nitro-3-methylaniline, followed by reduction to yield the desired product. Another method includes the direct iodination of 3-methylaniline using iodine and an oxidizing agent .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the iodine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or hydrogen gas in the presence of a catalyst for reduction reactions.
Major Products:
Substituted Anilines: Depending on the reaction conditions, various substituted anilines can be formed.
Azo Compounds: Through diazotization followed by coupling reactions.
Scientific Research Applications
4-Iodo-3-methylaniline has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
3-Iodo-4-methylaniline: Similar in structure but with different substitution patterns.
4-Bromo-3-methylaniline: Another halogenated derivative with bromine instead of iodine.
4-Chloro-3-methylaniline: Contains chlorine as the halogen substituent
Uniqueness: 4-Iodo-3-methylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-iodo-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISBOJCPTKUBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370193 | |
Record name | 4-Iodo-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4949-69-3 | |
Record name | 4-Iodo-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-3-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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